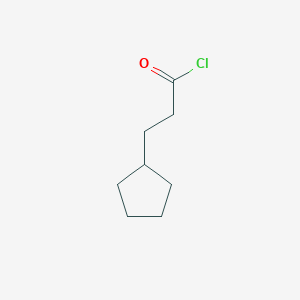

3-cyclopentylpropanoyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

3-cyclopentylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQVEGOXJYTLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146210 | |

| Record name | 3-Cyclopentylpropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-97-2 | |

| Record name | Cyclopentanepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopentylpropionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclopentylpropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopentylpropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 3 Cyclopentylpropanoyl Chloride

Established Synthetic Pathways to 3-Cyclopentylpropanoyl Chloride

This compound is a valuable chemical intermediate, and its synthesis primarily originates from its corresponding carboxylic acid, 3-cyclopentylpropionic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, with several reliable methods available.

Conversion of 3-Cyclopentylpropionic Acid to this compound

The most direct and widely employed method for the preparation of this compound is the chlorination of 3-cyclopentylpropionic acid. This transformation can be efficiently achieved using common chlorinating agents such as thionyl chloride and oxalyl chloride.

Utilizing Thionyl Chloride (SOCl₂) as a Chlorinating Agent

Thionyl chloride is a frequently used reagent for converting carboxylic acids to their corresponding acyl chlorides due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. blogspot.comyoutube.com The reaction of 3-cyclopentylpropionic acid with thionyl chloride provides this compound in high purity. tcichemicals.com

The general mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. youtube.com The reaction is often performed in an inert solvent, and sometimes a catalytic amount of a tertiary amine like pyridine (B92270) is added to neutralize the HCl produced. youtube.com

Employing Oxalyl Chloride and Catalytic DMF

An alternative and often milder method for the synthesis of acyl chlorides involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). blogspot.com This method is particularly useful when the starting material contains sensitive functional groups that might not be compatible with the harsher conditions of thionyl chloride.

The reaction proceeds through the formation of a Vilsmeier-type intermediate from the reaction of oxalyl chloride and DMF. This intermediate is a highly reactive electrophile that is then attacked by the carboxylic acid. A subsequent collapse of the tetrahedral intermediate, driven by the formation of gaseous byproducts carbon dioxide and carbon monoxide, along with the regeneration of the DMF catalyst, yields the desired acyl chloride. blogspot.comcolumbia.edu This process is generally faster and can be carried out at lower temperatures compared to the thionyl chloride method. columbia.edu

Alternative Synthetic Routes to this compound Precursors

The primary precursor to this compound is 3-cyclopentylpropionic acid. An alternative synthesis for this acid involves the reaction of cyclopentanone (B42830) with an alkali salt of isobutyric acid in the presence of a hydroxide (B78521) base at elevated temperatures. google.com The reaction mixture is then acidified to yield 3-cyclopentylpropionic acid, which can be purified by distillation. google.com Another approach to a related precursor, 3-cyclopentyl-1-propanol, involves the reduction of 3-cyclopentylpropionic acid using sodium borohydride (B1222165) and boron trifluoride diethyl etherate. prepchem.com This alcohol could then potentially be oxidized to the corresponding carboxylic acid.

Advanced Synthetic Strategies for Analogs and Derivatives of this compound

The core structure of this compound can be modified to create various analogs and derivatives with potentially unique chemical properties and applications.

Synthesis of Chlorinated this compound Derivatives (e.g., 2-Chloro-3-cyclopentylpropanoyl chloride)

A plausible synthetic route would involve the α-chlorination of 3-cyclopentylpropionic acid to yield 2-chloro-3-cyclopentylpropionic acid. This intermediate could then be converted to the corresponding acyl chloride, 2-chloro-3-cyclopentylpropanoyl chloride, using standard chlorinating agents like thionyl chloride or oxalyl chloride, similar to the methods described for the parent compound. google.com

Stereoselective Synthesis of Chiral 3-Cyclopentylpropanoyl Derivatives

The synthesis of specific stereoisomers of compounds derived from this compound is crucial for applications in pharmaceuticals and materials science, where a molecule's three-dimensional structure dictates its biological activity or material properties. numberanalytics.com While methods for the direct stereoselective synthesis of this compound itself are not common, its derivatives can be prepared with high stereocontrol using established methodologies, primarily through the use of chiral auxiliaries.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comsigmaaldrich.com In this context, this compound can be reacted with a chiral auxiliary to form a covalent intermediate. The steric and electronic properties of the auxiliary then guide the addition of other reagents to a specific face of the molecule, resulting in a diastereoselective transformation. researchgate.net

A common strategy involves the acylation of a chiral alcohol or amine with this compound. For example, reacting this compound with a chiral oxazolidinone, such as an Evans auxiliary, produces a chiral N-acyl oxazolidinone. The bulky group on the oxazolidinone effectively blocks one face of the enolate that can be formed from the propanoyl chain, forcing subsequent alkylation or other reactions to occur from the less hindered side with high diastereoselectivity. Finally, the chiral auxiliary can be cleaved from the product, yielding an enantiomerically enriched derivative of 3-cyclopentylpropanoic acid (e.g., an amide, ester, or carboxylic acid with a chiral center at the α- or β-position) and recovering the auxiliary for reuse. sigmaaldrich.com

The table below outlines potential chiral auxiliaries and the class of chiral derivatives that can be synthesized from this compound.

Table 1: Chiral Auxiliaries for Stereoselective Derivatization

| Chiral Auxiliary | Auxiliary Type | Intermediate with this compound | Potential Chiral Derivative after Cleavage |

|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | Evans Auxiliary | Chiral N-Acyl Oxazolidinone | Chiral Carboxylic Acids, Alcohols, Aldehydes |

| (1S)-(-)-2,10-Camphorsultam | Sultam-based Auxiliary | Chiral N-Acyl Sultam | Chiral Carboxylic Acids, Esters |

| (R)-(+)-1-Phenylethylamine | Chiral Amine | Chiral Amide | Chiral Ketones (via nucleophilic addition) |

The effectiveness of this method depends on the choice of auxiliary, reaction conditions (temperature, solvent, base), and the specific subsequent transformation being performed. This approach provides a reliable pathway to optically active molecules that incorporate the 3-cyclopentylpropanoyl moiety. nih.gov

Reaction Mechanism Analysis of this compound Formation

This compound is typically synthesized from its corresponding carboxylic acid, 3-cyclopentylpropanoic acid. ontosight.ai The transformation involves the substitution of the carboxylic acid's hydroxyl (-OH) group with a chloride (-Cl) atom, a process achieved using a chlorinating agent. The most common and effective laboratory reagent for this purpose is thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction is often facilitated by a catalyst. wikipedia.org

Nucleophilic Acyl Substitution Mechanisms in Acyl Chloride Synthesis

The conversion of 3-cyclopentylpropanoic acid to this compound via thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org This multi-step process is designed to convert the poor leaving group (-OH) of the carboxylic acid into an excellent leaving group.

The mechanism unfolds as follows:

Nucleophilic Attack on Thionyl Chloride : The reaction initiates with the lone pair of electrons on the carbonyl oxygen of 3-cyclopentylpropanoic acid attacking the electrophilic sulfur atom of thionyl chloride. chemistrysteps.comyoutube.com

Formation of a Chlorosulfite Intermediate : This attack leads to the displacement of a chloride ion and the formation of a protonated acyl chlorosulfite intermediate. This intermediate is highly reactive. libretexts.orglibretexts.org

Nucleophilic Attack by Chloride : The chloride ion (Cl⁻) generated in the previous step now acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the intermediate. libretexts.orgyoutube.com

Tetrahedral Intermediate Collapse : This attack forms a tetrahedral intermediate. The intermediate is unstable and quickly collapses to reform the carbonyl double bond. masterorganicchemistry.com

Elimination of Leaving Groups : As the carbonyl reforms, the chlorosulfite group is expelled. It subsequently decomposes into the stable gaseous byproducts sulfur dioxide (SO₂) and another chloride ion. libretexts.orgchemistrysteps.com This decomposition is thermodynamically favorable and drives the reaction to completion. The final organic product is this compound.

Role of Catalysts and Reaction Conditions on Yield and Selectivity

The efficiency and rate of acyl chloride formation are significantly influenced by the reaction conditions and the use of catalysts.

Catalysts: A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction between a carboxylic acid and thionyl chloride. wikipedia.orgnih.gov The catalytic cycle involves the following steps:

DMF first reacts with thionyl chloride to form a highly reactive iminium salt known as the Vilsmeier reagent. wikipedia.orgnih.gov

The carboxylic acid then reacts with the Vilsmeier reagent, which is a much more powerful activating agent than thionyl chloride alone.

This forms an O-acylisourea-like intermediate, which is exceptionally susceptible to nucleophilic attack by the chloride ion.

The chloride ion attacks the carbonyl carbon, leading to the formation of the desired this compound and regenerating the DMF catalyst. youtube.com

While pyridine can also be used, DMF is often preferred as it is a more effective catalyst for this transformation. youtube.com

Reaction Conditions: The conditions under which the reaction is performed are critical for maximizing the yield and purity of this compound.

Anhydrous Conditions : The reaction must be carried out in the absence of water. This compound is highly reactive and will readily hydrolyze back to the parent carboxylic acid if water is present.

Solvent : An inert, anhydrous solvent such as dichloromethane (B109758) (DCM), chloroform, or toluene (B28343) is typically used to dissolve the reactants.

Temperature : The reaction is often performed at room temperature or with gentle heating. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products, such as anhydrides. youtube.com

Reagent Purity : The purity of the starting 3-cyclopentylpropanoic acid and the thionyl chloride is important for achieving a high yield of the final product.

The table below summarizes the impact of various conditions on the synthesis.

Table 2: Influence of Reaction Parameters on Acyl Chloride Synthesis

| Parameter | Condition | Effect on Yield and Selectivity | Rationale |

|---|---|---|---|

| Catalyst | No Catalyst | Slower reaction, may require higher temperatures. | The uncatalyzed reaction relies on the direct, less efficient activation of the carboxylic acid by SOCl₂. |

| DMF (catalytic) | Significantly increased reaction rate, allows for milder conditions (e.g., room temperature). youtube.com | Formation of the highly reactive Vilsmeier reagent provides a lower energy pathway. nih.gov | |

| Temperature | Low (0-25 °C) | Higher selectivity, reduced side reactions (e.g., anhydride (B1165640) formation). Reaction may be slower. | Favors the desired kinetic product over undesired thermal decomposition or side products. |

| High (Reflux) | Faster reaction rate, but potential for decreased selectivity and increased byproducts. | Provides energy to overcome activation barriers but may enable alternative reaction pathways. | |

| Solvent | Inert, Aprotic (e.g., DCM, Toluene) | High yield and purity. | Prevents solvent from participating in the reaction and allows for easy workup. |

By carefully controlling these parameters, this compound can be synthesized efficiently and in high purity, ready for its use in subsequent chemical transformations.

Reactivity and Reaction Mechanisms of 3 Cyclopentylpropanoyl Chloride

Nucleophilic Acyl Substitution Reactions Involving 3-Cyclopentylpropanoyl Chloride

The carbonyl carbon of this compound is highly electrophilic due to the inductive effect of the chlorine atom, making it susceptible to attack by various nucleophiles. This reactivity is the foundation for its use in synthesizing a wide array of derivatives through nucleophilic acyl substitution.

Amidation Reactions with Various Amines

The reaction of this compound with amines is a robust method for the formation of amides. This transformation is central to the synthesis of numerous compounds, particularly in the field of medicinal chemistry where the amide bond is a key structural feature in many biologically active molecules.

While specific, publicly available research detailing the synthesis of a wide range of amide derivatives from this compound for medicinal applications is limited, the general utility of this reaction is well-established. The cyclopentyl group is a common motif in drug discovery, valued for its ability to fill hydrophobic pockets in biological targets. The reaction of this compound with various primary and secondary amines can generate a library of N-substituted-3-cyclopentylpropanamides. These compounds are of interest for their potential biological activities.

For instance, the synthesis of N-substituted amides of cyclopropane (B1198618) carboxylic acids has been explored for antimicrobial and antifungal activities. organic-chemistry.org A similar approach using this compound with a variety of aromatic and heterocyclic amines could yield novel compounds for biological screening. The general reaction scheme is as follows:

Reaction Scheme:

this compound + R-NH₂ → N-R-3-cyclopentylpropanamide + HCl

Where "R" can represent a wide variety of alkyl, aryl, or heterocyclic groups. The resulting amides can be evaluated for various therapeutic properties.

Table 1: Hypothetical Library of N-Substituted-3-cyclopentylpropanamides for Medicinal Chemistry Exploration

| Amine (R-NH₂) | Product (N-R-3-cyclopentylpropanamide) | Potential Therapeutic Area |

| Aniline | N-phenyl-3-cyclopentylpropanamide | Analgesic, Anti-inflammatory |

| 4-Fluoroaniline | N-(4-fluorophenyl)-3-cyclopentylpropanamide | CNS disorders |

| 2-Aminopyridine | N-(pyridin-2-yl)-3-cyclopentylpropanamide | Antiviral, Antibacterial |

| 2-Aminothiazole | N-(thiazol-2-yl)-3-cyclopentylpropanamide | Anticancer, Antifungal |

This table is illustrative and based on the general potential of such compounds in medicinal chemistry.

The reaction between an acyl chloride and an amine proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.ukdocbrown.info

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond breaks, and the oxygen atom acquires a negative charge, while the nitrogen atom gains a positive charge. chemguide.co.uk

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled. chemguide.co.uk

Deprotonation: A second molecule of the amine acts as a base to deprotonate the positively charged nitrogen atom, yielding the final amide product and an ammonium (B1175870) chloride salt. chemguide.co.uk

Esterification Reactions with Alcohols and Phenols

This compound readily reacts with alcohols and phenols to form the corresponding esters. These esters have applications in various industries, including cosmetics and pharmaceuticals. organicreactions.orgwikipedia.org The esterification of phenolic compounds, for example, can enhance their lipophilicity and antioxidant activity. stackexchange.comnih.gov

The reaction follows the same nucleophilic addition-elimination mechanism as amidation, with the alcohol or phenol (B47542) acting as the nucleophile. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct.

Table 2: Potential Esters Derived from this compound

| Alcohol/Phenol | Product (Ester) | Potential Application |

| Ethanol | Ethyl 3-cyclopentylpropanoate | Fragrance, Solvent |

| Phenol | Phenyl 3-cyclopentylpropanoate | Chemical Intermediate |

| 4-Methoxyphenol | 4-Methoxyphenyl 3-cyclopentylpropanoate | UV-filter component |

| Vanillyl alcohol | Vanillyl 3-cyclopentylpropanoate | Flavoring agent, Antioxidant |

This table illustrates the potential ester products and their applications based on general chemical knowledge.

Friedel-Crafts Acylation Reactions

This compound is an effective acylating agent in Friedel-Crafts reactions, allowing for the introduction of the 3-cyclopentylpropanoyl group onto aromatic rings. This reaction is a powerful tool for the synthesis of aryl ketones. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride. pku.edu.cn

The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the ketone product. chemguide.co.uk

The regioselectivity of the acylation of substituted aromatic compounds is governed by the nature of the substituent already present on the ring. Electron-donating groups direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. In the case of reactive heterocyclic compounds like furan (B31954) and thiophene, acylation typically occurs at the 2-position. stackexchange.comasianpubs.orgstackexchange.com

Table 3: Potential Products of Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Major Product(s) |

| Benzene | 1-Phenyl-3-cyclopentylpropan-1-one |

| Toluene (B28343) | 1-(p-tolyl)-3-cyclopentylpropan-1-one and 1-(o-tolyl)-3-cyclopentylpropan-1-one |

| Anisole | 1-(4-methoxyphenyl)-3-cyclopentylpropan-1-one |

| Furan | 1-(Furan-2-yl)-3-cyclopentylpropan-1-one |

| Thiophene | 1-(Thiophen-2-yl)-3-cyclopentylpropan-1-one |

This table presents the expected major products based on established principles of Friedel-Crafts acylation.

Cycloaddition and Rearrangement Reactions

While direct examples of cycloaddition and rearrangement reactions involving this compound are not extensively documented, the structural features of its derivatives suggest the potential for such transformations.

Cycloaddition Reactions:

Derivatives of this compound containing unsaturation could potentially undergo intramolecular cycloaddition reactions. For instance, an unsaturated amide or ester derived from it could participate in a [3+2] cycloaddition if a suitable 1,3-dipole is present within the molecule. wordpress.com Furthermore, vinyl ketones, which could be synthesized from this compound, are known precursors for the Nazarov cyclization, a 4π-electrocyclic reaction that forms cyclopentenones. organic-chemistry.orgorganicreactions.orgwikipedia.orgthermofisher.comillinois.edu

Rearrangement Reactions:

Carbocationic intermediates that could be formed from derivatives of this compound, for example during Friedel-Crafts reactions under certain conditions, might be susceptible to Wagner-Meerwein rearrangements. nih.govwikipedia.orgyoutube.comechemi.com This type of rearrangement involves the migration of an alkyl or hydride group to an adjacent carbocation center to form a more stable carbocation. In cyclopentyl systems, this can lead to ring expansion or contraction, although such rearrangements are highly dependent on the specific substrate and reaction conditions.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The selective transformation of a chemical compound in the presence of various reactive sites is a cornerstone of modern synthetic chemistry. For this compound, its reactions are guided by the interplay of electronic and steric factors, which dictate the chemo-, regio-, and stereochemical outcomes.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups in a molecule. In the context of this compound, this is particularly relevant when it is reacted with polyfunctional nucleophiles. The acyl chloride group is a highly reactive electrophile, and it will typically react in preference to other less reactive electrophilic centers.

A classic example of chemoselectivity is the reaction of an acyl chloride with a molecule containing both an amino and a hydroxyl group, such as 4-aminophenol (B1666318). The amine group is generally more nucleophilic than the hydroxyl group. Consequently, the reaction of this compound with 4-aminophenol is expected to selectively form the N-acylated product over the O-acylated product. This preferential reaction is due to the greater nucleophilicity of the nitrogen atom's lone pair of electrons compared to that of the oxygen atom.

Illustrative Data on the Chemoselective Acylation of 4-Aminophenol:

| Reactant | Reagent | Solvent | Temperature (°C) | Major Product | Product Ratio (N-acylated:O-acylated) |

|---|---|---|---|---|---|

| 4-Aminophenol | This compound | Pyridine | 0 | N-(4-hydroxyphenyl)-3-cyclopentylpropanamide | >95:5 |

Regioselectivity

Regioselectivity describes the preference for a chemical reaction to occur at one position of a molecule over another. A prominent example involving this compound is the Friedel-Crafts acylation of substituted aromatic compounds. libretexts.orgmasterorganicchemistry.com In this electrophilic aromatic substitution reaction, the acyl group is introduced into the aromatic ring. chemguide.co.uklibretexts.org The position of this substitution is directed by the nature of the substituent already present on the ring.

For an activated aromatic ring, such as toluene (methylbenzene), the methyl group is an ortho-, para-director. However, in Friedel-Crafts acylation, the para-substituted product is typically formed as the major isomer. libretexts.org This preference is largely attributed to steric hindrance, where the bulkier acyl group, in this case, the 3-cyclopentylpropanoyl group, preferentially attacks the less sterically hindered para position over the ortho positions.

Illustrative Data on the Regioselective Friedel-Crafts Acylation of Toluene:

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Major Product | Isomer Ratio (para:ortho) |

|---|---|---|---|---|---|

| Toluene | This compound | AlCl₃ | Dichloromethane (B109758) | 1-(4-methylphenyl)-3-cyclopentylpropan-1-one | ~9:1 |

Stereoselectivity

Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. When this compound reacts with a chiral nucleophile, such as a chiral alcohol or amine, the formation of diastereomers can occur. The inherent chirality of the nucleophile can direct the approach of the acyl chloride, leading to an unequal formation of the possible diastereomeric products.

For instance, the reaction of this compound with a chiral alcohol like (R)-2-butanol would result in the formation of a chiral ester. The stereochemical outcome at the newly formed ester linkage is influenced by the existing stereocenter in the alcohol. While the reaction at the achiral acyl chloride does not inherently favor one stereoisomer, the transition state energies leading to the different diastereomers may not be equal due to steric interactions, resulting in a diastereomeric excess (d.e.).

Illustrative Data on the Diastereoselective Esterification of (R)-2-Butanol:

| Chiral Nucleophile | Reagent | Base | Solvent | Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| (R)-2-Butanol | This compound | Pyridine | Toluene | Moderate |

Applications of 3 Cyclopentylpropanoyl Chloride in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The high reactivity of the acyl chloride group in 3-cyclopentylpropanoyl chloride allows it to readily participate in a variety of chemical reactions, such as acylation of amines, alcohols, and aromatic compounds. This reactivity is fundamental to its role as a building block for constructing more complex molecular architectures.

Precursor in Pharmaceutical Synthesis

This compound has been identified as a key intermediate in the synthesis of various pharmaceutically active compounds. Its incorporation into a molecule can influence properties such as lipophilicity and binding affinity to biological targets.

Scientific literature confirms that this compound is a synthetic intermediate used in the creation of a new family of inhibitors for type 3 17β-Hydroxysteroid dehydrogenase (17β-HSD3). pharmaffiliates.comlookchem.com This enzyme is a crucial target in the management of androgen-sensitive diseases, as it catalyzes the formation of testosterone. nih.gov The development of inhibitors for 17β-HSDs is a significant area of research for potential therapies. dtic.mil

Research has shown that this compound is utilized in the synthesis of (3-cyclopentylpropanamido)methylboronic acid. lookchem.com Boronic acid derivatives are a class of compounds that have been investigated as inhibitors of penicillin-binding proteins (PBPs). chemsrc.com These proteins are essential for the synthesis of the bacterial cell wall, and their inhibition can lead to antibacterial effects.

Intermediate in Agrochemical Production

The utility of this compound extends to the agrochemical sector, where it is classified as a pesticide intermediate. echemi.com While specific commercial pesticides derived from this compound are not detailed in the available literature, its classification points to its role in the synthesis of active ingredients for crop protection products.

Utility in the Synthesis of Functional Materials (e.g., Photoinitiators)

Acid chlorides, in general, are reactive species used in the synthesis of functional materials like photoinitiators. For instance, the synthesis of certain tris(acyl)phosphines, which can act as photoinitiators, involves the reaction of a phosphorus-based nucleophile with acid chlorides. researchgate.net Although direct use of this compound in published photoinitiator synthesis is not specified, its chemical nature makes it a plausible candidate for creating novel photoinitiators with specific properties, potentially influencing solubility and reactivity. researchgate.netrsc.org

Applications in Asymmetric Synthesis

Asymmetric synthesis is a critical area of organic chemistry focused on the selective synthesis of a single enantiomer of a chiral molecule. While the cyclopentyl moiety is a feature in various chiral molecules synthesized asymmetrically, rsc.orgrsc.orgnih.govorganic-chemistry.org a direct and specific application or established methodology involving this compound as a key reagent in asymmetric synthesis is not prominently documented in the reviewed scientific literature.

Chiral Auxiliaries Derived from this compound

The development of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the control of stereochemistry during chemical reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction.

While specific, commercially available chiral auxiliaries derived directly from this compound are not widely documented, the structural motif of a cyclopentyl group is present in various chiral ligands and auxiliaries used in asymmetric synthesis. The cyclopentyl group can provide the necessary steric bulk to influence the facial selectivity of a reaction, directing incoming reagents to a specific side of the molecule and thereby controlling the formation of a particular stereoisomer.

The general approach to creating a chiral auxiliary from this compound would involve its reaction with a readily available chiral alcohol or amine. The resulting ester or amide would then be used in a subsequent stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

| Potential Chiral Auxiliary Synthesis | Description |

| Reactants | This compound + Chiral Alcohol/Amine |

| Product | Chiral Ester/Amide (The Chiral Auxiliary) |

| Application | Stereoselective alkylations, aldol (B89426) reactions, Diels-Alder reactions |

| Cleavage | Hydrolysis or other methods to remove the auxiliary |

Enantioselective Transformations

Enantioselective transformations are chemical reactions that preferentially produce one enantiomer over the other. The cyclopentyl group within a substrate can play a crucial role in directing the stereochemical outcome of such reactions.

In the context of this compound, its derivatives can participate in various enantioselective transformations. For instance, the corresponding 3-cyclopentylpropanoic acid can be used to synthesize chiral ligands for metal-catalyzed reactions. These ligands can create a chiral environment around the metal center, leading to high enantioselectivity in reactions such as hydrogenation, cyclopropanation, and epoxidation.

Research in asymmetric catalysis has demonstrated the successful use of cyclopentyl-containing phosphine (B1218219) ligands in palladium-catalyzed reactions to construct chiral cyclopentyl sulfones with high enantioselectivity. researchgate.net While not directly employing this compound, this highlights the value of the cyclopentyl scaffold in achieving high levels of stereocontrol.

Contributions to Polymer Chemistry and Material Science

The incorporation of cyclic structures, such as the cyclopentyl group, into polymer backbones or as side chains can significantly influence the material properties of the resulting polymers. These properties include thermal stability, mechanical strength, and solubility.

This compound can serve as a functional monomer or a modifying agent in polymer synthesis. For instance, it can be used in condensation polymerization with a difunctional alcohol (a diol) to produce polyesters. rsc.org The bulky cyclopentyl groups along the polymer chain would likely impact chain packing and intermolecular forces, potentially leading to materials with unique thermal and mechanical characteristics.

Another potential application lies in the surface modification of existing polymers. The reactive acyl chloride group can be used to graft 3-cyclopentylpropanoyl moieties onto polymer surfaces, altering their hydrophobicity and other surface properties.

| Polymerization Type | Role of this compound | Potential Polymer Properties |

| Condensation Polymerization | Monomer (with a diol or diamine) | Modified thermal stability, altered mechanical strength |

| Grafting/Surface Modification | Modifying agent | Changes in surface energy, hydrophobicity, and biocompatibility |

Catalytic Applications in Chemical Transformations

While this compound itself is not a catalyst, it can be a precursor for the synthesis of ligands used in catalysis. The development of new ligands is a critical area of research for improving the efficiency and selectivity of catalytic processes.

Ligands containing cyclopentyl groups can be synthesized from derivatives of 3-cyclopentylpropanoic acid. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The steric and electronic properties of the cyclopentyl group can influence the coordination environment of the metal center, thereby affecting the catalytic activity and selectivity.

For example, metal complexes featuring ligands with bulky substituents are known to enhance selectivity in various catalytic reactions. researchgate.netnih.govmdpi.com The cyclopentyl group from this compound could provide the necessary steric hindrance to create highly selective catalysts. Research into ruthenium(II) complexes with organo-metallic ligands has shown promising catalytic activity in hydrogenation reactions, an area where ligands derived from this compound could potentially be applied. ijrpr.com

Computational and Theoretical Studies of 3 Cyclopentylpropanoyl Chloride

Quantum Chemical Calculations

The electronic structure of 3-cyclopentylpropanoyl chloride is typically investigated using methods like Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations. nih.govresearchgate.net These studies provide a detailed picture of bond lengths, bond angles, and the distribution of electron density across the molecule.

The carbonyl carbon in the acyl chloride group is a key site of interest. It is bonded to two highly electronegative atoms (oxygen and chlorine), which withdraw electron density, rendering the carbon atom significantly electropositive and thus highly susceptible to attack by nucleophiles. libretexts.org Molecular Electrostatic Potential (MEP) surface analysis visually confirms this, mapping the electron-rich regions (in red, around the carbonyl oxygen) and electron-poor regions (in blue, around the carbonyl carbon and hydrogens). researchgate.net

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. researchgate.net For an acyl chloride, the LUMO is typically centered on the π* orbital of the C=O bond, indicating that this is the most favorable site for a nucleophile to donate its electrons into.

Table 1: Predicted Structural Parameters of this compound (by analogy with 3-chloropropanoyl chloride)

Data derived by analogy from computational studies on 3-chloropropanoyl chloride. nih.gov

The conformational landscape of this compound is complex due to the rotational freedom around the C-C single bonds of the propanoyl chain and the flexibility of the cyclopentane (B165970) ring itself. The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain. libretexts.org The two most common conformations are the "envelope," where one carbon is out of the plane of the other four, and the "half-chair," where two adjacent carbons are displaced in opposite directions from the plane of the other three. dalalinstitute.comscribd.com

Computational studies on similar molecules, such as 3-chloropropanoyl chloride, have shown that multiple conformers can coexist in the gas phase, with their relative populations determined by their respective energies. nih.gov For this compound, the orientation of the propanoyl chain relative to the cyclopentyl ring would result in a variety of low-energy conformers.

Molecular dynamics (MD) simulations are employed to explore this conformational space over time. nih.gov By simulating the atomic motions of the molecule in a solvent or in the gas phase, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule dynamically samples different shapes. nih.gov These simulations are crucial for understanding how the molecule's shape might influence its ability to interact with other molecules, such as substrates or enzyme active sites.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. For an acyl chloride, these studies typically focus on nucleophilic addition-elimination reactions.

The primary mechanism for reactions involving acyl chlorides is nucleophilic addition-elimination. libretexts.orgsavemyexams.com In this two-step process, a nucleophile first adds to the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.org In the second step, the C=O bond is reformed, and the chloride ion is eliminated as a leaving group.

Computational methods, particularly DFT, are used to model this entire pathway. nih.govacs.org Researchers can calculate the geometries and energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products. researchgate.netelsevierpure.com This allows for the determination of activation energies, which dictate the reaction rate. Such studies have been successfully applied to understand reactions like Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. nih.gov The calculations can model the role of the catalyst in activating the acyl chloride, typically by coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbon, leading to the formation of a highly reactive acylium ion intermediate. acs.orgresearchgate.net

For enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used. nih.gov These approaches treat the reacting core of the molecule (e.g., the acyl chloride and the nucleophilic residue of the enzyme) with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled with more computationally efficient molecular mechanics. This has been used to clarify acylation mechanisms in enzymes like serine-carboxyl peptidases. nih.gov

Table 2: Key Stages in a Modeled Acylation Reaction

By comparing the calculated activation energies for reactions with different nucleophiles (e.g., water, alcohols, amines), computational models can predict the relative reactivity of this compound. organicchemistrytutor.comyoutube.com Generally, stronger nucleophiles will have lower activation barriers and react faster.

Furthermore, these models can predict selectivity. For example, if a substrate has multiple potential sites for acylation, calculations can determine the transition state energies for attack at each site. The site with the lowest energy pathway will correspond to the major product. This predictive power is essential for planning synthetic routes and avoiding unwanted side products. The steric bulk of the cyclopentyl group, as determined from conformational analysis, would also play a significant role in governing access to the reactive carbonyl center, influencing both reactivity and selectivity.

In Silico Screening and Drug Design Methodologies

This compound is a valuable building block in medicinal chemistry. It is known to be a synthetic intermediate in the preparation of inhibitors for enzymes such as 17β-Hydroxysteroid dehydrogenase. lookchem.com Computational techniques are central to using such fragments in modern drug discovery. nih.govnih.gov

In silico methods can be broadly categorized as either ligand-based or structure-based. researchgate.netresearchgate.net

Ligand-Based Drug Design (LBDD): When the 3D structure of the biological target is unknown, LBDD methods are used. nih.gov Starting with a library of known active molecules, a computational model representing the key chemical features required for activity—a pharmacophore—can be generated. nih.gov A pharmacophore model might include hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. The 3-cyclopentylpropanoyl fragment could be used as a query in similarity searches to find other molecules in large databases that share its features. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed, where statistical models are built to correlate chemical properties of a series of related compounds with their biological activity. nih.govnih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD methods like molecular docking are employed. mdpi.com In this approach, a library of virtual compounds, potentially including derivatives of this compound, is computationally "docked" into the active site of the target protein. Scoring functions then estimate the binding affinity for each compound, allowing researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing. mdpi.com This virtual screening process dramatically accelerates the discovery of new lead compounds. nih.gov

The cyclopentyl group is a common motif in drug molecules, often used to fill hydrophobic pockets in enzyme active sites. Computational methods allow for the precise design of such fragments to maximize binding affinity and selectivity for the intended target.

Table of Compounds Mentioned

Molecular Docking Studies with this compound Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein.

Despite the utility of this technique, no specific molecular docking studies focused on the derivatives of this compound have been published in the available scientific literature. Such studies would be valuable, as the compound serves as a synthetic intermediate for creating a variety of more complex molecules, including amides and esters. For instance, 3-Cyclopentylpropionyl Chloride has been identified as a precursor in the synthesis of inhibitors for enzymes like 17β-Hydroxysteroid dehydrogenase type 3, suggesting its derivatives have recognized biological targets chemicalbook.com.

A hypothetical molecular docking study on a derivative, for example, an amide formed from this compound, would involve the steps outlined in the table below.

| Step | Description | Objective |

|---|---|---|

| 1. Ligand Preparation | Generation of the 3D structure of the derivative molecule and optimization of its geometry. | To obtain a low-energy, stable conformation of the ligand for docking. |

| 2. Receptor Preparation | Obtaining the 3D crystal structure of a target protein (e.g., an enzyme) and preparing it by removing water molecules, adding hydrogen atoms, and defining the binding site. | To prepare the protein target for the docking simulation. |

| 3. Docking Simulation | Using a docking algorithm to fit the ligand into the protein's binding site in various orientations and conformations. | To generate potential binding poses of the ligand-receptor complex. |

| 4. Scoring and Analysis | Evaluating the generated poses using a scoring function to estimate binding affinity (e.g., in kcal/mol). The best poses are analyzed to identify key interactions like hydrogen bonds and hydrophobic interactions. | To rank the poses, predict binding strength, and understand the molecular basis of the interaction. |

The absence of such published research indicates a potential area for future investigation, particularly in designing and screening new potential therapeutic agents derived from this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

A comprehensive search of scientific databases reveals no specific QSAR studies performed on any series of derivatives of this compound. QSAR studies require a dataset of structurally related compounds with experimentally measured biological activity against a specific target. The development of a QSAR model for derivatives of this compound would allow researchers to predict how modifications to the cyclopentyl ring or the propanoyl chain affect a particular biological endpoint.

The general process for developing a QSAR model is detailed in the table below.

| Step | Description | Objective |

|---|---|---|

| 1. Data Set Assembly | A series of structurally related derivatives of this compound with measured biological activity (e.g., IC₅₀ values) would be collected. The set is typically divided into a training set (to build the model) and a test set (to validate it). | To gather the necessary data for model building and validation. |

| 2. Descriptor Calculation | For each molecule, a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated. | To numerically represent the chemical structure of the molecules. |

| 3. Model Development | Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable). | To create a predictive model. |

| 4. Model Validation | The model's robustness and predictive power are assessed using statistical metrics and the external test set. | To ensure the model is reliable and can accurately predict the activity of new compounds. |

As no such studies currently exist, the potential for using QSAR to guide the synthesis of novel active compounds derived from this compound remains unexplored.

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is critical for pharmaceuticals and materials science, as different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability.

According to data from chemical suppliers and databases, this compound is a liquid at standard ambient temperature and pressure (SATP). nih.govtcichemicals.com Its physical state is typically described as a colorless to light yellow clear liquid.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₃ClO | nih.gov |

| Molecular Weight | 160.64 g/mol | nih.gov |

| Physical State | Liquid at 20°C | tcichemicals.com |

| Boiling Point | 199-200 °C | chemicalbook.com |

| Density | 1.049 g/mL at 25 °C | chemicalbook.com |

Because polymorphism is a phenomenon characteristic of the solid state, it is not applicable to this compound under normal storage and use conditions. A literature search yielded no studies on the potential polymorphism of this compound at temperatures below its freezing point. Therefore, there is no available data on its crystal structure or other solid-state characteristics.

Advanced Analytical Characterization Techniques for 3 Cyclopentylpropanoyl Chloride and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of 3-cyclopentylpropanoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful non-destructive technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The signals for this compound are expected in the aliphatic region. The protons on the carbon adjacent to the carbonyl chloride group (α-protons) are significantly deshielded and would appear at the lowest field. Protons on the cyclopentyl ring will exhibit complex splitting patterns due to their various chemical and magnetic environments. researchgate.netyoutube.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.

| Atom Position | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) | Notes |

| Carbonyl Carbon (C=O) | - | ~175 | The most downfield signal in the ¹³C spectrum due to the electron-withdrawing effects of both oxygen and chlorine. |

| α-CH₂ (to C=O) | ~2.9 - 3.1 | ~45 - 50 | Deshielded by the adjacent carbonyl chloride group. Expected to be a triplet in ¹H NMR. |

| β-CH₂ | ~1.7 - 1.9 | ~30 - 35 | Shifted downfield relative to a simple alkane. Expected to be a multiplet in ¹H NMR. |

| Cyclopentyl-CH | ~1.5 - 1.8 | ~35 - 40 | Methine proton on the cyclopentyl ring. |

| Cyclopentyl-CH₂ | ~1.1 - 1.7 | ~25 - 32 | Methylene protons within the cyclopentyl ring, likely showing complex and overlapping signals. chemicalbook.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The most prominent and diagnostic absorption band in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. pressbooks.pub For saturated aliphatic acyl chlorides like this compound, this band appears at a characteristically high wavenumber, typically around 1800 cm⁻¹. uobabylon.edu.iqblogspot.com This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond. reddit.commsu.edu Another important, though weaker, absorption is the C-Cl stretching vibration, which is found in the fingerprint region between 730 and 550 cm⁻¹. blogspot.comorgchemboulder.com The spectrum will also feature C-H stretching vibrations for the aliphatic chain and cyclopentyl ring just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and C-Cl bonds give strong IR signals, the more symmetric vibrations can be more prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1795 - 1815 blogspot.com | Strong |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium to Strong |

| C-Cl | Stretch | 550 - 730 orgchemboulder.com | Medium to Strong |

| CH₂ | Bend (Scissoring) | ~1465 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of the molecule upon ionization. For this compound (C₈H₁₃ClO), the nominal molecular weight is 160 g/mol .

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. jove.com This results in two peaks: an M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl), with a relative intensity ratio of about 3:1. jove.com

The fragmentation of acyl chlorides is often driven by alpha-cleavage, where the bond between the carbonyl carbon and an adjacent atom is broken. ochemacademy.comlibretexts.org Key fragmentation pathways for this compound include:

Loss of a chlorine radical (•Cl): This leads to the formation of a stable acylium ion [C₈H₁₃O]⁺.

Alpha-cleavage with loss of the cyclopentylpropyl radical (•C₈H₁₃): This results in a [COCl]⁺ fragment.

Cleavage of the cyclopentyl ring: This can lead to a series of smaller fragment ions. docbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 160/162 | [C₈H₁₃ClO]⁺ | Molecular Ion (M⁺, M+2) |

| 125 | [C₈H₁₃O]⁺ | Loss of •Cl |

| 83 | [C₆H₁₁]⁺ | Loss of •CH₂COCl |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation, loss of propionyl chloride radical |

| 63/65 | [COCl]⁺ | Alpha-cleavage, loss of •C₇H₁₃ |

Chromatographic Methods

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, or by-products, and for quantifying its concentration.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a primary method for assessing the purity of volatile compounds like this compound. However, the high reactivity of acyl chlorides presents a significant analytical challenge, as they can readily hydrolyze with trace moisture in the carrier gas or react with active sites (e.g., free silanol (B1196071) groups) on the column or in the injector. oup.comoup.com

To achieve reliable analysis, a highly inert GC system is required. chromforum.org This often involves using deactivated liners and specialized columns. Low-polarity stationary phases, such as those based on 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, HP-5), are generally suitable. mdpi.com A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds. In some cases, derivatization of the acyl chloride to a more stable ester or amide prior to analysis can provide a more robust method, although this assesses the purity of the derivative rather than the original compound directly. nih.govchromforum.org

Table 4: Typical Gas Chromatography Parameters for Acyl Chloride Analysis

| Parameter | Condition | Rationale |

| Column | Low-polarity, inert (e.g., SH-I-5Sil MS, DB-5ms) shimadzu.com | Minimizes on-column reactions and peak tailing. |

| Injector | Split/Splitless, Deactivated liner | Prevents pre-column degradation. |

| Injector Temp. | 200 - 250 °C | Ensures rapid volatilization without thermal decomposition. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase. |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | Allows for separation of components with different boiling points. |

| Detector | Flame Ionization Detector (FID) | High sensitivity for hydrocarbons. |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) can be used for the analysis of this compound, particularly for samples containing non-volatile impurities. However, similar to GC, the compound's reactivity is a major hurdle. mdpi.com

Reversed-phase HPLC (RP-HPLC), which typically uses polar, aqueous-based mobile phases, is generally unsuitable for direct analysis due to the rapid hydrolysis of the acyl chloride. If RP-HPLC is necessary, derivatization to a stable, less reactive species is the standard approach. rsc.org

For direct analysis, normal-phase HPLC with non-polar, aprotic mobile phases (e.g., hexane/ethyl acetate) and a polar stationary phase (e.g., silica, cyano) can be employed to prevent hydrolysis. nih.gov UV detection is suitable as the carbonyl group provides a chromophore, although the absorption maximum is at a low wavelength.

Table 5: Potential HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Mode | Normal-Phase | Avoids reactive aqueous mobile phases. |

| Stationary Phase | Silica or Cyano (CN) bonded phase | Provides retention for the polar analyte from a non-polar solvent. |

| Mobile Phase | Hexane / Isopropanol or Hexane / Ethyl Acetate | Aprotic solvents to prevent hydrolysis. |

| Detector | UV at low wavelength (e.g., 210-220 nm) | Detection of the carbonyl chromophore. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides exact data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the steric and electronic properties of a molecule.

For this compound, obtaining a single crystal suitable for X-ray diffraction is challenging due to its low melting point and high reactivity, particularly its sensitivity to moisture. As of this writing, a search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound itself.

However, the structural analysis of a closely related derivative can serve as an excellent proxy to understand the conformational preferences of the cyclopentyl and acyl groups. A relevant example is the crystal structure of 1-phenyl-1-cyclopentanecarboxamide , a molecule that shares the core cyclopentyl ring attached to a carbonyl group. nih.gov Analysis of such a derivative provides valuable insights into how the cyclopentyl ring is oriented relative to the carbonyl plane and how intermolecular forces, such as hydrogen bonding in an amide, dictate the crystal packing. nih.gov

When a crystal structure of a derivative is determined, the data are presented in a standardized format, as illustrated in the hypothetical table below for a representative derivative.

Table 1: Illustrative Crystallographic Data for a Cyclopentyl-Containing Derivative

| Parameter | Value | Significance |

| Chemical Formula | C₁₂H₁₅NO | Defines the elemental composition of the molecule in the crystal. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 9.8 Å | The lengths of the edges of the smallest repeating unit in the crystal lattice. |

| α = 90°, β = 105.2°, γ = 90° | The angles between the unit cell edges. | |

| Volume | 1195 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Key Bond Length (C=O) | ~1.23 Å | Provides information on the electronic nature of the carbonyl bond. |

| Key Bond Angle (Ring-C-C=O) | ~118° | Reveals steric strain and conformational preferences of the substituent groups. |

Note: The data in this table are representative of a known cyclopentanecarboxamide (B1346233) derivative nih.gov and are provided for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallography experiment.

Such crystallographic data would be invaluable for the rational design of new derivatives of this compound, allowing for precise modeling of how the molecule might interact with biological targets or other reagents.

Thermal Analysis Techniques (e.g., DSC)

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material. It can provide quantitative information on melting point, purity, glass transitions, and heats of fusion. For a reactive liquid like this compound, DSC analysis would be conducted in a hermetically sealed pan to prevent volatilization and reaction with atmospheric moisture.

A typical DSC thermogram for this compound would be expected to show a distinct endothermic peak corresponding to its melting point. The sharpness and enthalpy of the melting peak can be used to assess the purity of the compound; impurities typically cause a broadening of the peak and a depression of the melting point.

Table 2: Representative DSC Data for a High-Purity Aliphatic Acyl Chloride

| Parameter | Illustrative Value | Interpretation |

| Melting Onset (Tₒ) | -75.0 °C | The temperature at which melting begins. A sharp onset is indicative of high purity. |

| Melting Peak (Tₘ) | -72.5 °C | The temperature at which the maximum rate of heat absorption occurs during melting. |

| Enthalpy of Fusion (ΔH) | 95.0 J/g | The amount of energy required to melt the sample. This value is related to the crystallinity and intermolecular forces in the solid state. |

| Purity Assessment | >99% | Calculated from the shape of the melting endotherm using the van't Hoff equation, which relates melting point depression to the mole fraction of impurities. nih.gov |

Note: The values in this table are illustrative and based on typical data for small organic molecules. The actual melting point of this compound has not been widely reported and would need to be determined experimentally.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of a compound. For acyl chlorides, studies have shown that a primary decomposition pathway involves the elimination of hydrogen chloride (HCl) to form a ketene. rsc.orgrsc.org

A TGA experiment on this compound would reveal the onset temperature of decomposition. The mass loss recorded would be expected to correspond to the loss of an HCl molecule (molar mass ~36.46 g/mol ) from the parent compound (molar mass 160.64 g/mol ), which represents a theoretical mass loss of approximately 22.7%.

Environmental and Toxicological Considerations in Research and Development

Ecotoxicological Assessment of 3-Cyclopentylpropanoyl Chloride

Upon contact with water in the environment, this compound is expected to undergo rapid hydrolysis. This reaction yields 3-cyclopentylpropanoic acid and hydrochloric acid (HCl). savemyexams.comchemguide.co.uk Therefore, the primary ecotoxicological concern would shift to these hydrolysis products.

Hydrochloric Acid (HCl): A strong mineral acid that will readily dissociate in water, leading to a localized decrease in the pH of the aquatic environment. A significant change in pH can be harmful or fatal to aquatic organisms.

3-Cyclopentylpropanoic Acid: The ecotoxicity of this specific carboxylic acid is not well-documented. However, the environmental risk of carboxylic acids is generally lower than that of their corresponding acyl chlorides.

Due to this rapid hydrolysis, the direct, prolonged exposure of aquatic life to this compound is unlikely. The focus of any ecotoxicological assessment would therefore be on the immediate, localized effects of the hydrolysis products. For the general category of acid chlorides, they are considered acutely toxic for aquatic organisms. oecd.org

Table 1: Predicted Ecotoxicological Impact of this compound and its Hydrolysis Products

| Substance | Predicted Effect on Aquatic Environments | Key Considerations |

| This compound | Rapid hydrolysis upon contact with water. savemyexams.comchemguide.co.uk | Direct toxicity is less of a concern than the effects of its hydrolysis products. |

| Hydrochloric Acid (HCl) | Localized reduction in pH. | Can be harmful to aquatic life sensitive to pH changes. |

| 3-Cyclopentylpropanoic Acid | Potential for organic acid toxicity. | Specific data is lacking, but generally less toxic than the parent acyl chloride. |

Biodegradation and Environmental Fate Studies

There is no specific information available regarding the biodegradation and environmental fate of this compound. fishersci.com The compound's high reactivity, particularly its propensity for hydrolysis, is the most critical factor determining its environmental persistence. wikipedia.orgfiveable.me

The primary environmental fate process for this compound is its reaction with water to form 3-cyclopentylpropanoic acid and hydrochloric acid. savemyexams.comchemguide.co.uk This reaction is expected to be rapid, meaning the parent compound will not persist in the environment for extended periods.

The environmental fate of the hydrolysis products would then be as follows:

Hydrochloric Acid: Will be neutralized by the natural buffering capacity of soils and water bodies.

3-Cyclopentylpropanoic Acid: As a carboxylic acid, it is expected to be more amenable to biodegradation by microorganisms in soil and water compared to more complex or halogenated organic compounds. However, without specific studies, its rate of biodegradation remains unknown.

Due to its high reactivity, this compound is not expected to bioaccumulate. fishersci.com Any potential for bioaccumulation would be associated with its more stable hydrolysis product, 3-cyclopentylpropanoic acid.

Risk Assessment and Safe Handling Procedures in Laboratory Settings

A thorough risk assessment is mandatory before handling this compound in a laboratory setting. This assessment should consider its hazardous properties and the procedures in place to mitigate risks.

Based on available safety data, this compound is a corrosive and combustible liquid. fishersci.comtcichemicals.com It causes severe skin burns and eye damage. tcichemicals.comnih.gov The vapor can be irritating to the respiratory system. fiveable.me

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors. fishersci.com

Eyewash stations and safety showers must be readily accessible in the immediate work area. fishersci.com

Personal Protective Equipment (PPE):

Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes. fishersci.com

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact. fishersci.comtcichemicals.com

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling and Storage:

Keep the compound away from heat, sparks, and open flames. fishersci.comtcichemicals.com

Store in a cool, dry, and well-ventilated area designated for corrosive materials. fishersci.com

Keep containers tightly closed to prevent contact with moisture, which can cause a violent reaction and the release of corrosive hydrogen chloride gas. fiveable.mesciencemadness.org

Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines. wikipedia.org

Emergency Procedures:

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. fishersci.com

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. fishersci.com

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. fishersci.com

Spills: Absorb spills with an inert, dry material and place in an appropriate container for disposal. fishersci.com

Table 2: Hazard Identification and Protective Measures for this compound

| Hazard | GHS Classification | Recommended Protective Measures |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314). tcichemicals.comnih.gov | Wear chemical-resistant gloves, protective clothing, and eye/face protection. fishersci.comtcichemicals.com |

| Flammability | Combustible liquid (H227). tcichemicals.com | Keep away from heat, sparks, and open flames. tcichemicals.com |

| Corrosivity | May be corrosive to metals (H290). tcichemicals.com | Store in a corrosion-resistant container. tcichemicals.com |

| Reactivity | Reacts violently with water. wikipedia.orgfiveable.me | Store in a dry environment and keep containers tightly sealed. sciencemadness.org |

Future Research Directions and Emerging Applications

The utility of 3-cyclopentylpropanoyl chloride as a reactive intermediate and building block in organic synthesis positions it at the forefront of several key areas of chemical research. Future investigations are poised to enhance its synthetic efficiency, broaden its range of applications, and integrate its use into advanced manufacturing technologies. The following sections outline the most promising future research directions and emerging applications for this versatile compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.